![molecular formula C22H13Cl3F3N3O2S B304009 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves the inhibition of a specific enzyme. This enzyme is involved in various biochemical and physiological processes, and its inhibition can lead to a wide range of effects. The exact mechanism of action of this compound is still being studied, but it is believed to bind to the enzyme's active site, preventing it from carrying out its normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide depend on the specific enzyme that it inhibits. Some of the effects that have been observed include a decrease in cell proliferation, a reduction in inflammation, and an improvement in cognitive function. However, more research is needed to fully understand the effects of this compound on various biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide in lab experiments is its potency as an enzyme inhibitor. This compound is highly effective at inhibiting the target enzyme, making it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions are necessary when working with this compound.
Future Directions
There are many future directions for research involving 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide. Some of the areas that could benefit from further research include cancer research, neurodegenerative diseases, and inflammation. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Further studies could also investigate the potential use of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves a series of chemical reactions. The starting materials are commercially available, and the synthesis can be achieved through a multi-step process that involves the use of various reagents and solvents. The final product is obtained through crystallization and purification steps.
Scientific Research Applications
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide has a wide range of scientific research applications. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in studying various biochemical and physiological processes. Some of the research areas where this compound has been used include cancer research, neurodegenerative diseases, and inflammation.
properties
Product Name |
2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide |
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Molecular Formula |
C22H13Cl3F3N3O2S |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C22H13Cl3F3N3O2S/c1-33-12-4-2-11(3-5-12)18-6-14(22(26,27)28)13(9-29)21(31-18)34-10-20(32)30-19-8-16(24)15(23)7-17(19)25/h2-8H,10H2,1H3,(H,30,32) |
InChI Key |
JTMZFOYXQFNHPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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